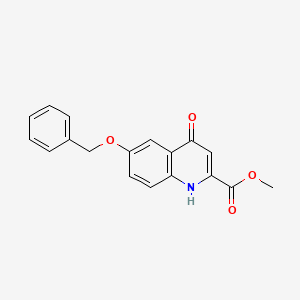

Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate (MBDQC) is a synthetic compound that is used in a variety of scientific research applications. It is a small molecule that has a broad range of biological activities and can be used in a variety of laboratory experiments. MBDQC has been used in a variety of studies to investigate the mechanism of action of various drugs, biochemical and physiological effects, and the advantages and limitations of using MBDQC in laboratory experiments.

科学的研究の応用

Synthesis of C-glycoside Derivatives

Field

Chemistry, specifically Organic Synthesis

Application

The compound can be used in the synthesis of new C-glycoside derivatives of multivalent carbohydrates .

Method

The synthesis involves the use of α-D-methyl mannopyranoside and other reagents. The reaction affords the corresponding sulfide spacer-arm glycosides in good yields .

Results

The synthesis resulted in C-allyl mannopyranosides being obtained in 39-60% yields .

Development of Anti-Alzheimer Agents

Field

Medicinal Chemistry

Application

The compound can be used in the development of new donepezil analogs, which are potential anti-Alzheimer agents .

Method

The method involves the synthesis of new benzothiophene-based compounds, which are then evaluated for their AChE inhibitory activity .

Results

Most of the synthesized compounds exhibited remarkable AChE inhibitory activity and effectively inhibited self-mediated β-amyloid protein in vitro .

Demethylation Reactions

Application

The compound can be used in demethylation reactions, which involve the elimination of a methyl group from a molecule .

Method

There exist multiple approaches for demethylation, including chemical and catalytic methods .

Results

The demethylation of m-methoxy phenols forms m-aryloxy phenols .

Radiolysis of Carboxyquinolines

Field

Chemistry, specifically Radiochemistry

Application

The compound is used in radiolysis of carboxyquinolines .

Method

The method involves the use of radiation to induce chemical reactions .

Results

The results of the radiolysis process can be used in various chemical applications .

Biosynthesis of Thiostrepton

Field

Biochemistry

Application

The compound can be used in the study of the biosynthesis of thiostrepton, a thiopeptide antibiotic .

Method

The method involves the synthesis of specifically 13C-labeled quinoline-2-carboxylate derivatives from quinoline .

Results

The results showed that these compounds can be used to study the biosynthesis of thiostrepton in a strain of Streptomyces laurentii .

特性

IUPAC Name |

methyl 4-oxo-6-phenylmethoxy-1H-quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-18(21)16-10-17(20)14-9-13(7-8-15(14)19-16)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEUSWBMFAUWGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621557 |

Source

|

| Record name | Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

CAS RN |

929028-73-9 |

Source

|

| Record name | Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)

![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)

![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)

![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)